molecular formula C10H8O2S B1585965 Methyl benzo[b]thiophene-2-carboxylate CAS No. 22913-24-2

Methyl benzo[b]thiophene-2-carboxylate

Cat. No. B1585965
CAS RN: 22913-24-2
M. Wt: 192.24 g/mol
InChI Key: KRRAZMUPVIGDCU-UHFFFAOYSA-N
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Description

Methyl benzo[b]thiophene-2-carboxylate is a chemical compound with the formula C10H8O2S . It is also known as Benzo[b]thiophene-2-carboxylic acid methyl ester or Methyl thianaphthene-2-carboxylate .


Synthesis Analysis

The synthesis of Methyl benzo[b]thiophene-2-carboxylate and its derivatives can be achieved through various methods. For instance, one method involves the reaction of 2-thianaphthenyllithium with methyl p-toluenesulfonate . Another method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of Methyl benzo[b]thiophene-2-carboxylate consists of a benzo[b]thiophene ring attached to a carboxylate group . The IUPAC Standard InChI for this compound is InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 .


Chemical Reactions Analysis

Methyl benzo[b]thiophene-2-carboxylate can undergo various chemical reactions. For example, it can react with 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine to give a colorless solid .


Physical And Chemical Properties Analysis

Methyl benzo[b]thiophene-2-carboxylate is a solid with a melting point of 70-74°C . It has a molecular weight of 192.23 . The compound is beige to brownish low melting solid .

Scientific Research Applications

1. Environmental Impact Studies

Methyl benzo[b]thiophene-2-carboxylate and related compounds have been studied in the context of environmental science, particularly concerning the fate of crude oil components after an oil spill. For instance, Bobinger and Andersson (1998) explored the photochemical degradation of monomethylated benzo[b]thiophenes, which is significant for understanding how these compounds behave in aquatic environments post-spillage (Bobinger & Andersson, 1998).

2. Synthesis of Derivatives for Pharmacological Properties

In medicinal chemistry, the synthesis of various benzo[b]thiophene derivatives, including those from methyl benzo[b]thiophene-2-carboxylate, has been explored due to their broad spectrum of pharmacological properties. Isloor, Kalluraya, and Pai (2010) discuss synthesizing such derivatives, including their antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

3. Development of Heterocyclic Systems

The compound has been used in creating new heterocyclic systems. Yagodkina-Yakovenko, Bol’but, and Vovk (2018) reported the reaction of methyl benzo[b]thiophene-2-carboxylates with other compounds to produce novel heterocyclic structures (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

4. Exploring Chemical Properties and Reactions

Research has also been conducted on the chemical properties and reactions of methyl benzo[b]thiophene-2-carboxylate derivatives. Davies et al. (1977) studied the thermal and photodimerization of benzo[b]thiophen-3-carboxylic acid 1,1-Dioxide, a related compound, to understand its chemical behavior under different conditions (Davies, Ennis, Mahavera, & Porter, 1977).

5. Application in Synthesizing Complex Libraries

The compound has been used in synthesizing diverse libraries of benzo[b]thiophene derivatives with potential medicinal applications. Cho, Neuenswander, and Larock (2010) described parallel solution-phase methods for creating a benzo[b]thiophene library, demonstrating the compound's versatility in drug discovery (Cho, Neuenswander, & Larock, 2010).

Safety And Hazards

Methyl benzo[b]thiophene-2-carboxylate is classified as an Eye Irritant (2), Skin Irritant (2), and Specific Target Organ Toxicity - Single Exposure (3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

methyl 1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRAZMUPVIGDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384160
Record name Methyl benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[b]thiophene-2-carboxylate

CAS RN

22913-24-2
Record name Methyl benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl benzo[b]thiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 ml 3-necked round-bottomed flask, reflux condenser, thermometer adapter, gas inlet, and Teflon stirrer were oven-dried for 12 hours at 160° C. The apparatus was rapidly assembled, fitted with a thermometer, flushed with dry nitrogen gas, sealed with rubber septa and allowed to cool to room temperature. The cooled reaction flask was charged with anhydrous dimethyl sulfoxide (40 ml), 2-fluorobenzaldehyde (4.44 g, 31.53 mmole), anhydrous triethylamine (2.5 equivalents, 78.83 mmole, 7.976 g, 11 ml) and methyl thioglycolate (1.1 equivalents, 3.681 g, 3.10 ml, 34.68 mmole) and heated to 75° C. with rapid stirring. The progress of the reaction was monitored by TLC (silica, 10% dichloromethane-hexane, UV visualization). After 18 hours the reaction mixture was cooled to room temperature and poured onto an ice/water bath (250 ml). The resulting slurry was stirred for 20 minutes, filtered, washed with cold water (2×100 ml) and dried in vacuo to give 5.136 g (85%) of methyl benzo[b]thiophene-2-carboxylate.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
JR Beck - The Journal of Organic Chemistry, 1972 - ACS Publications
The first synthesis of benzo [5] thiophene-2-carboxyli c acid was reported by Friedlander and Lenk. 1 234The acid was formed by a series of reactions involving alkylation of o-…
Number of citations: 128 pubs.acs.org
P Ji, X Xu, S Ma, J Fan, Q Zhou, X Mao… - ACS Medicinal …, 2015 - ACS Publications
Signal transducer and activator of transcription 3 (STAT3) is considered to be an attractive therapeutic target for cancer therapy. In this study, a series of 2-carbonylbenzo[b]thiophene 1,1…
Number of citations: 21 pubs.acs.org
TR Bosin - 1967 - search.proquest.com
This thesis describes the synthesis and pharmacological evaluation of some benzo| b] thiophene analogs of isos terically related biologically a ctive indol e derivatives.-The historical …
Number of citations: 0 search.proquest.com
L Ding, X Li, W Yan, X Liu, F Deng, X Chen… - Available at SSRN … - papers.ssrn.com
Colorectal cancer (CRC) is one of the most common malignancies, and its pathogenesis is closely related to the abnormally activated JAK/STAT3 signaling pathway. In this study, based …
Number of citations: 0 papers.ssrn.com
Y Wang, H Liu, W Li, Y Xie, C Gan, T Xue, X Su… - European Journal of …, 2023 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive lung disease of unknown aetiology with limited treatment options. Currently, only two drugs, nintedanib and pirfenidone, are …
Number of citations: 2 www.sciencedirect.com
PI Nkoe, HG Visser, C Swart, A Brink… - … Section C: Structural …, 2018 - scripts.iucr.org
The synthesis and characterization of two dinuclear complexes, namely fac-hexacarbonyl-1κ3C,2κ3C-(pyridine-1κN)[μ-2,2′-sulfanediyldi(ethanethiolato)-1κ2S1,S3:2κ3S1,S2,S3]…
Number of citations: 1 scripts.iucr.org
JY Lee - 2023 - scholarworks.unist.ac.kr
(a) Arene with an ortho-alkynyl or alkenyl group activated by reagents produces benzothiophenes through intramolecular cyclization. (b) Functionalized arene and alkyne react with …
Number of citations: 0 scholarworks.unist.ac.kr
J Ruan, D Liang, W Yan, Y Zhong… - Molecular Biology of …, 2022 - Am Soc Cell Biol
RNF5 E3 ubiquitin ligase has multiple biological roles and has been linked to the development of severe diseases such as cystic fibrosis, acute myeloid leukemia, and certain viral …
Number of citations: 4 www.molbiolcell.org
J Romero-Parra, J Mella-Raipan, V Palmieri… - European Journal of …, 2016 - Elsevier
Herein we report the design, synthesis, bioinformatic and biological studies of benzimidazole and benzothiophene derivatives as new cannabinoid receptor ligands. To test the …
Number of citations: 30 www.sciencedirect.com
PI Nkoe - 2015 - scholar.ufs.ac.za
English: The nuclear properties of rhenium (186/188Re) and technetium (99mTc) are used for their application as diagnostic and therapeutic radiopharmaceuticals. Researchers have …
Number of citations: 2 scholar.ufs.ac.za

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